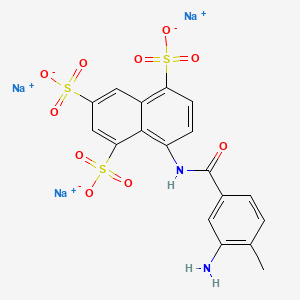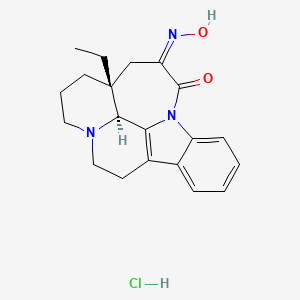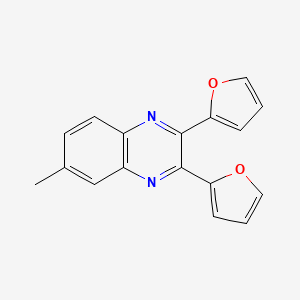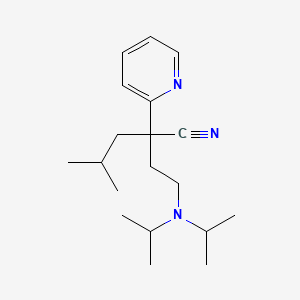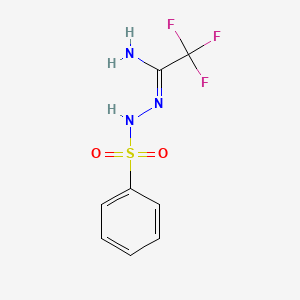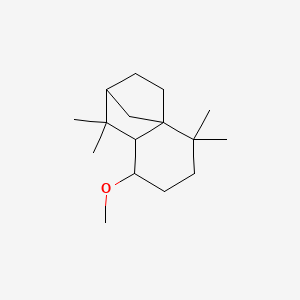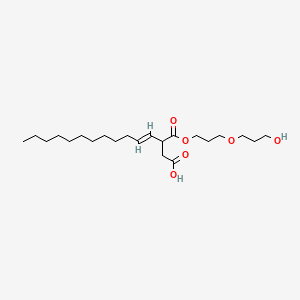
4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- is a heterocyclic compound that features a pyrimidinone core with a chlorine atom at the 6th position and a phenylthio group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- typically involves the chlorination of 4(1H)-pyrimidinone followed by the introduction of the phenylthio group. One common method includes the reaction of 4(1H)-pyrimidinone with thionyl chloride to introduce the chlorine atom at the 6th position. Subsequently, the chlorinated intermediate is reacted with thiophenol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenylthio group.
Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Dechlorinated derivatives: from reduction reactions.
Substituted pyrimidinones: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being studied for their anticancer and antimicrobial properties.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The phenylthio group can enhance the compound’s binding affinity and specificity towards its target.
Comparaison Avec Des Composés Similaires
- 4(1H)-Pyrimidinone, 6-chloro-2-(methylthio)-
- 4(1H)-Pyrimidinone, 6-chloro-2-(ethylthio)-
- 4(1H)-Pyrimidinone, 6-chloro-2-(benzylthio)-
Comparison: Compared to its analogs, 4(1H)-Pyrimidinone, 6-chloro-2-(phenylthio)- exhibits unique properties due to the presence of the phenylthio group. This group can influence the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science. Additionally, the phenylthio group can enhance the compound’s stability and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
284682-01-5 |
|---|---|
Formule moléculaire |
C10H7ClN2OS |
Poids moléculaire |
238.69 g/mol |
Nom IUPAC |
4-chloro-2-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-8-6-9(14)13-10(12-8)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
Clé InChI |
OKTIXAZAEVAHBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NC(=CC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12677377.png)
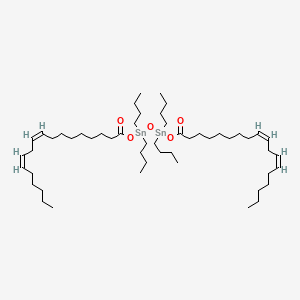
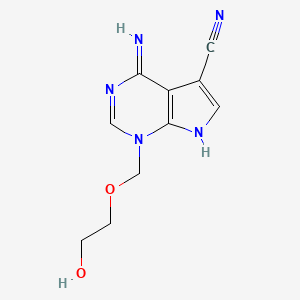
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
